molecular formula C11H11NO2 B155095 (5S)-5-methyl-5-phenylimidazolidine-2,4-dione CAS No. 27539-12-4

(5S)-5-methyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B155095
CAS No.: 27539-12-4
M. Wt: 189.21 g/mol
InChI Key: UDESUGJZUFALAM-NSHDSACASA-N
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Description

(5S)-5-methyl-5-phenylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones This compound is characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-methyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5S)-5-methyl-5-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-methylimidazolidine-2,4-dione: A structurally similar compound with a methyl group instead of a phenyl group.

    Imidazolidine-2,4-dione: The parent compound without any substituents.

Uniqueness

(5S)-5-methyl-5-phenylimidazolidine-2,4-dione is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group, in particular, can enhance the compound’s ability to interact with aromatic residues in proteins, potentially increasing its efficacy in certain applications.

Properties

CAS No.

27539-12-4

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(3S)-3-methyl-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/t11-/m0/s1

InChI Key

UDESUGJZUFALAM-NSHDSACASA-N

SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2

Isomeric SMILES

C[C@]1(CC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CC1(CC(=O)NC1=O)C2=CC=CC=C2

Synonyms

(5S)-5-Methyl-5-phenyl-2,4-imidazolidinedione;  (S)-5-Methyl-5-phenyl-2,4-imidazolidinedione;  (S)-(+)-5-Methyl-5-phenyl-hydantoin;  (+)-5-Methyl-5-phenylhydantoin;  RPA 717879

Origin of Product

United States

Synthesis routes and methods I

Procedure details

30 g of acetophenone diluted in 250 ml of 95° alcohol are added over 30 minutes to a mixture of 18.35 g of sodium cyanide and 125 g of ammonium bicarbonate in 250 ml of water and the reaction medium is heated at 60°-65° C. for 22 hours, with stirring. It is concentrated to half its volume under vacuum and the solid which has precipitated is filtered off, washed with water and ether and then dried under vacuum to give 38 g of a white solid, which is identified by IR.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.35 g
Type
reactant
Reaction Step Two
Name
ammonium bicarbonate
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

30 g of acetophenone, diluted in 250 ml of 95° alcohol, are added over 30 minutes to a mixture of 18.35 g of sodium cyanide and 125 g of ammonium carbonate in 250 ml of water and the reaction medium is heated at 60°-65° C. for 22 hours, with stirring. It is concentrated to half its volume under vacuum and the solid which has precipitated is filtered off, washed with water and ether and then dried under vacuum to give 38 g of a white solid, which is identified by IR.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.35 g
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

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